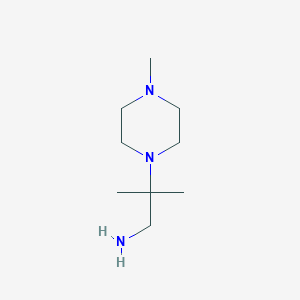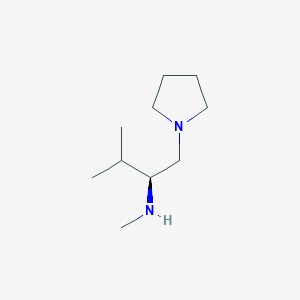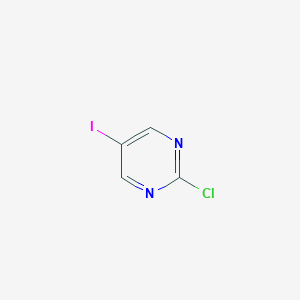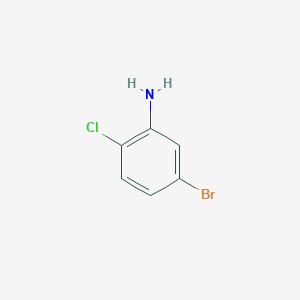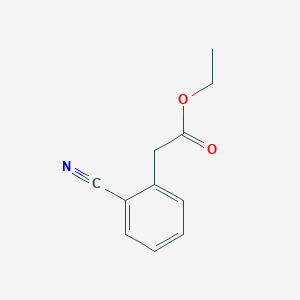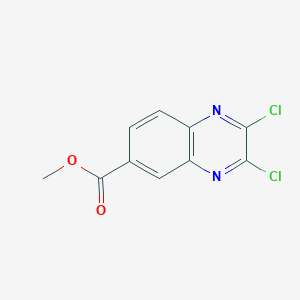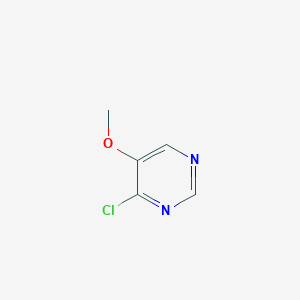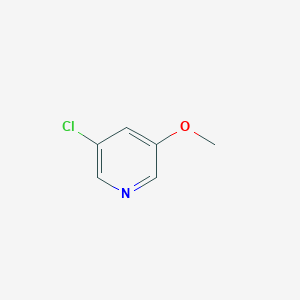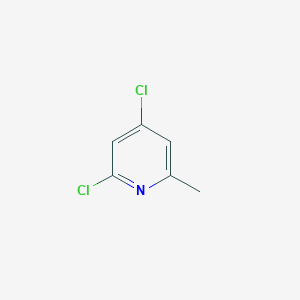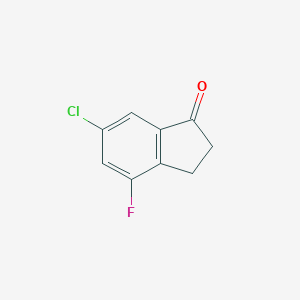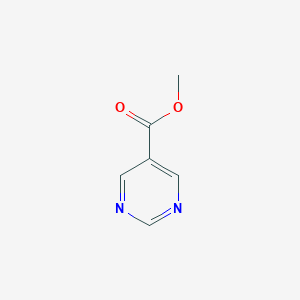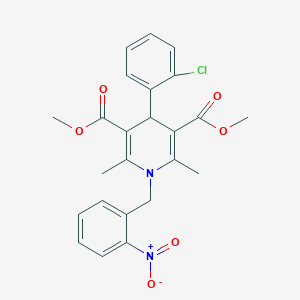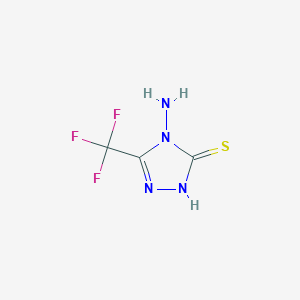
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (4-ATFT) is an important pharmaceutical compound due to its multiple applications in the scientific research field. It is a thiol-containing heterocyclic compound that has been used in the synthesis of various bioactive compounds and has been studied for its potential applications in drug design and development. 4-ATFT has been used in the synthesis of diverse biologically active compounds that have been studied for their potential therapeutic activities. In addition, 4-ATFT has been used in the synthesis of compounds with potential anti-cancer, anti-inflammatory, anti-tumor, and anti-viral activities.
Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Biochemistry .
Summary of the Application
The compound is used in the synthesis of double-headed derivatives of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol, which are then studied for their biological activity .
Methods of Application
The synthesis involves the use of dl-malic acid under microwave (MW) irradiation. The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide was studied .
Results or Outcomes
The synthesized compounds were screened for their antifungal activities. The minimal inhibitory concentration (MIC) of the screened compounds exhibited prominent results against Gram (+ve) and Gram (-ve) and antifungal activities comparing with the standard drugs .
Application in Polymer Research
Specific Scientific Field
This application falls under the field of Polymer Chemistry .
Summary of the Application
A new trifluoromethyl-substituted diamine monomer, similar to the compound you mentioned, was prepared and used in the synthesis of novel fluorinated polyimides .
Methods of Application
The synthesis involved a nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .
Results or Outcomes
The resulting polyimides had inherent viscosities ranging from 0.74 to 1.14 dL/g. They showed good solubility and low color intensity, dielectric constant, and moisture absorption. Their films had cutoff wavelengths between 355–402 nm, b* values ranging from 6.8 to 32.9, dielectric constants of 3.32–4.27 (1 MHz), and moisture absorptions in the range of 0.27–0.62 wt% .
Application in Antifungal Therapy
Specific Scientific Field
This application falls under the field of Pharmacology .
Summary of the Application
The compound is used in the synthesis of derivatives that have been studied for their antifungal activities .
Methods of Application
The synthesis involves the use of dl-malic acid under microwave (MW) irradiation. The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide was studied .
Results or Outcomes
The synthesized compounds were screened for their antifungal activities. The minimal inhibitory concentration (MIC) of the screened compounds exhibited prominent results against Gram (+ve) and Gram (-ve) and antifungal activities comparing with the standard drugs .
Application in Biological Imaging
Specific Scientific Field
This application falls under the field of Biomedical Imaging .
Summary of the Application
Fluorinated pyridines, which are structurally similar to the compound you mentioned, have been synthesized for use as potential imaging agents for various biological applications .
Methods of Application
The synthesis of these compounds typically involves nucleophilic substitution reactions .
Results or Outcomes
The resulting compounds have shown potential for use in various imaging applications, although specific results and outcomes would depend on the exact compound and application .
Application in Antiviral Therapy
Specific Scientific Field
This application falls under the field of Pharmacology .
Summary of the Application
The compound is used in the synthesis of derivatives that have been studied for their antiviral activities .
Methods of Application
The synthesis involves the use of dl-malic acid under microwave (MW) irradiation. The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide and chloroacetamide was studied .
Results or Outcomes
The synthesized compounds were screened for their antiviral activities. The minimal inhibitory concentration (MIC) of the screened compounds exhibited prominent results against Gram (+ve) and Gram (-ve) and antiviral activities comparing with the standard drugs .
Application in Material Science
Specific Scientific Field
This application falls under the field of Material Science .
Summary of the Application
A new trifluoromethyl-substituted diamine monomer, similar to the compound you mentioned, was prepared and used in the synthesis of novel fluorinated polyimides .
Methods of Application
The synthesis involved a nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .
Results or Outcomes
The resulting polyimides had inherent viscosities ranging from 0.74 to 1.14 dL/g. They showed good solubility and low color intensity, dielectric constant, and moisture absorption. Their films had cutoff wavelengths between 355–402 nm, b* values ranging from 6.8 to 32.9, dielectric constants of 3.32–4.27 (1 MHz), and moisture absorptions in the range of 0.27–0.62 wt% .
Propriétés
IUPAC Name |
4-amino-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3N4S/c4-3(5,6)1-8-9-2(11)10(1)7/h7H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUZXHZTENNONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=S)N1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381707 | |
| Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
24848-20-2 | |
| Record name | 24848-20-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



